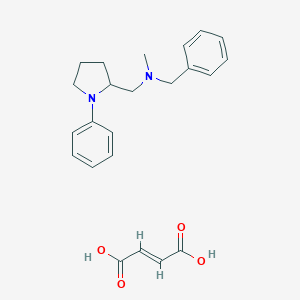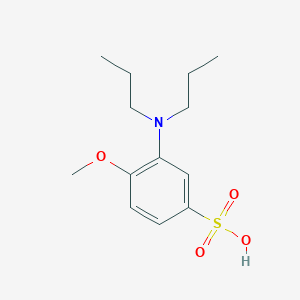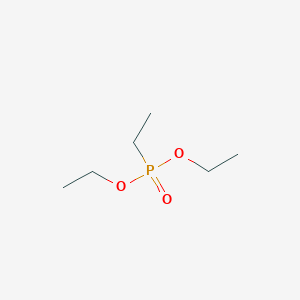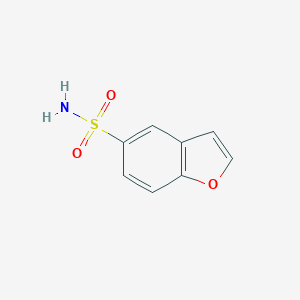
Amediplase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amediplase is a thrombolytic agent that is used to dissolve blood clots in patients suffering from heart attacks and strokes. It is a genetically engineered protein that is derived from human tissue plasminogen activator (tPA). The purpose of
Mecanismo De Acción
Amediplase works by converting plasminogen to plasmin, which is a proteolytic enzyme that breaks down fibrin, the protein that forms blood clots. Amediplase binds to fibrin in the clot and activates plasminogen, leading to the dissolution of the clot.
Biochemical and Physiological Effects:
Amediplase has both biochemical and physiological effects. Biochemically, it activates plasminogen and breaks down fibrin, leading to the dissolution of blood clots. Physiologically, it improves blood flow to the affected area, reducing tissue damage and improving patient outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amediplase has several advantages for laboratory experiments. It is a well-characterized protein that can be easily purified and used in experiments. It has a specific mechanism of action that can be studied in vitro and in vivo. However, Amediplase also has limitations. It is expensive and time-consuming to produce, which can limit its use in large-scale experiments. Additionally, it can be difficult to obtain sufficient quantities of Amediplase for some experiments.
Direcciones Futuras
There are several future directions for research on Amediplase. One area of research is the development of new thrombolytic agents that are more effective and have fewer side effects than Amediplase. Another area of research is the use of Amediplase in combination with other drugs or therapies to improve patient outcomes. Additionally, researchers are studying the use of Amediplase in new thrombotic disorders and exploring its potential use in regenerative medicine.
Métodos De Síntesis
Amediplase is synthesized using recombinant DNA technology. The gene that encodes for Amediplase is cloned and inserted into a host cell, such as E. coli or Chinese hamster ovary cells. The host cell then produces the protein, which is purified and processed to create Amediplase.
Aplicaciones Científicas De Investigación
Amediplase has been extensively studied in laboratory experiments and clinical trials. It has been shown to be effective in dissolving blood clots in patients with acute myocardial infarction and ischemic stroke. Amediplase has also been studied for its potential use in other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Propiedades
Número CAS |
151910-75-7 |
|---|---|
Nombre del producto |
Amediplase |
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Otros números CAS |
151910-75-7 |
Sinónimos |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



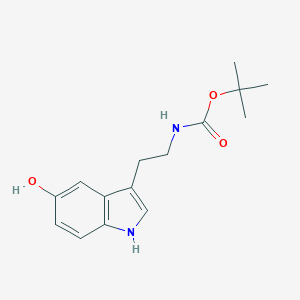
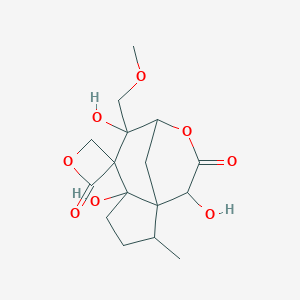
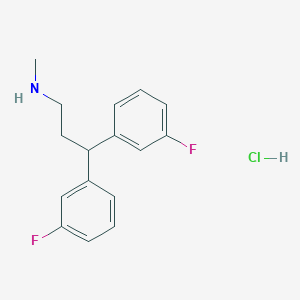
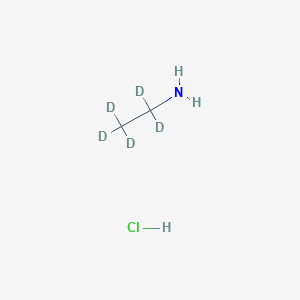
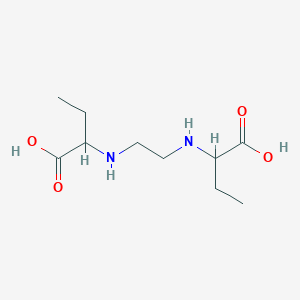
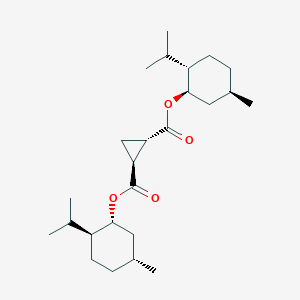
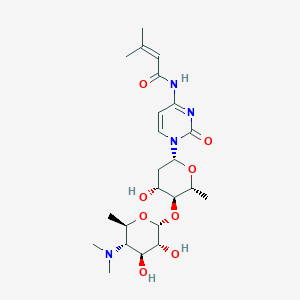
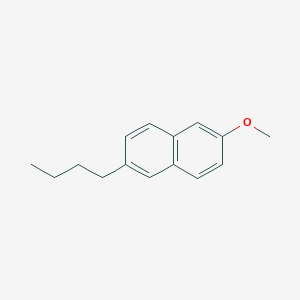
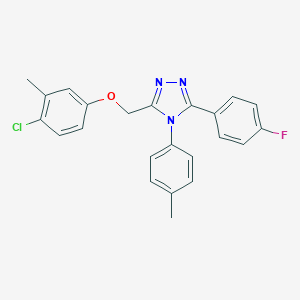
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
